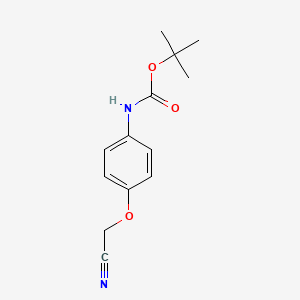
4,4-Difluorocycloheptane-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocycloheptane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C7H11ClF2O2S It is known for its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,4-difluorocycloheptane with chlorosulfonic acid under controlled conditions . This reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4,4-difluorocycloheptane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
4,4-Difluorocycloheptane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonyl thiol derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
4,4-Dimethylcycloheptane-1-sulfonyl chloride: Similar structure but with methyl groups instead of fluorine atoms.
Cycloheptane-1-sulfonyl chloride: Lacks the fluorine substituents.
Uniqueness
4,4-Difluorocycloheptane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a seven-membered ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C7H11ClF2O2S |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
4,4-difluorocycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |
InChI Key |
ITENWVFUIURXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
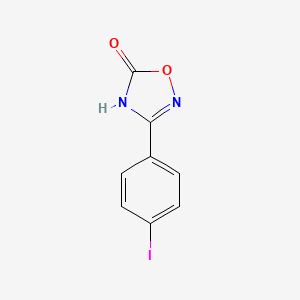
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
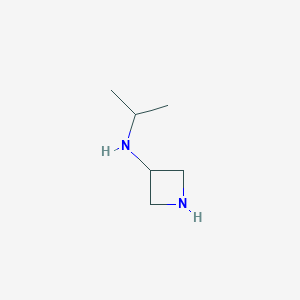
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)

![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)
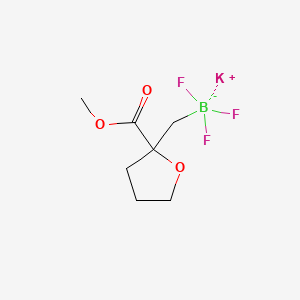
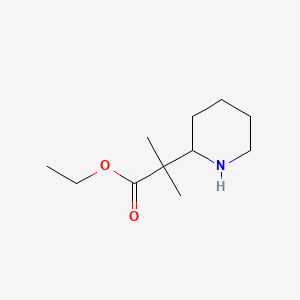
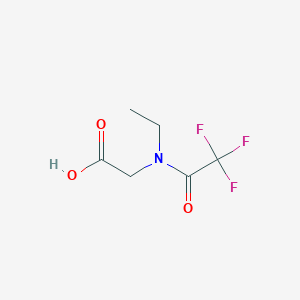
![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
